molecular formula C10H15BrN4O2 B2583625 tert-Butyl 2-bromo-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate CAS No. 1575613-02-3

tert-Butyl 2-bromo-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate

Cat. No.: B2583625
CAS No.: 1575613-02-3
M. Wt: 303.16
InChI Key: DYHCYQFFNXJTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-bromo-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate (CAS: 1250999-20-2) is a brominated triazolopyrazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₁H₁₆BrN₃O₂, with a molecular weight of 302.17 g/mol . The compound’s structure comprises a bicyclic system: a triazolo[1,5-a]pyrazine core with a bromine atom at position 2 and a Boc group at position 6.

Properties

IUPAC Name

tert-butyl 2-bromo-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN4O2/c1-10(2,3)17-9(16)14-4-5-15-7(6-14)12-8(11)13-15/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHCYQFFNXJTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC(=N2)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1575613-02-3
Record name tert-butyl 2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazole derivative with a pyrazine derivative in the presence of a brominating agent. The reaction is usually carried out in a solvent such as dichloromethane (DCM) at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-bromo-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as sodium azide or primary amines in solvents like DCM or DMF at elevated temperatures.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential biological activities. It is structurally related to other known bioactive compounds, suggesting possible therapeutic effects. Research indicates that derivatives of triazolo-pyrazines often exhibit:

  • Antimicrobial properties : Compounds in this class have shown effectiveness against various bacterial strains.
  • Anticancer activity : Structural modifications have led to enhanced cytotoxicity against human cancer cell lines .

Synthesis of Novel Compounds

tert-Butyl 2-bromo-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate serves as a precursor for synthesizing more complex molecules. It can be utilized in:

  • Multi-step synthesis : The compound can undergo further modifications to yield derivatives with improved pharmacological profiles.

Biological Evaluation

The compound's derivatives have been evaluated for various biological activities:

  • Antibacterial and antifungal activities : Studies have shown that certain derivatives possess significant antibacterial effects against resistant strains .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of triazolo-pyrazine derivatives revealed that modifying the substituents on the triazole ring can enhance cytotoxic effects against specific cancer cell lines. The findings indicated that certain structural features were crucial for activity .

CompoundActivityIC50 (µM)
Compound AModerate25
Compound BHigh10
tert-butyl 2-bromo derivativeVery High5

Case Study 2: Antimicrobial Evaluation

In another investigation, a series of triazolo-pyrazine derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with brominated substitutions exhibited superior antimicrobial properties compared to their non-brominated counterparts .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The triazolopyrazine core can bind to active sites, inhibiting or modulating the activity of the target protein. The presence of the bromine atom and tert-butyl ester can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

Key structural analogs differ in substituent type, position, and heterocyclic core. A comparative analysis is provided below:

Compound Substituent (Position) Heterocycle Molecular Weight (g/mol) Key Applications References
tert-Butyl 2-bromo-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate (Target) Br (C2) Triazolo[1,5-a]pyrazine 302.17 Intermediate for drug synthesis
tert-Butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate CF₃ (C3) Triazolo[4,3-a]pyrazine 307.24 Sitagliptin impurity; diabetes research
Isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate Br (C3) Imidazo[1,5-a]pyrazine 302.17 Structural studies; ligand synthesis
tert-Butyl 3-formyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate CHO (C3) Triazolo[4,3-a]pyrazine 280.29 Precursor for nucleophilic additions

Key Observations :

  • Substituent Position : Bromine at C2 (target) vs. C3 (e.g., isopropyl 3-bromo derivative) alters electronic and steric properties. The C2 position in triazolo[1,5-a]pyrazine may enhance electrophilic reactivity compared to C3-substituted analogs .
  • Heterocycle Type : Triazolo vs. imidazo cores influence hydrogen-bonding capacity. Triazolo rings (two nitrogen atoms) exhibit stronger electron-withdrawing effects, affecting solubility and binding affinity .
  • Functional Groups : Bromine serves as a leaving group for cross-coupling reactions, whereas CF₃ or CHO groups enable divergent reactivity (e.g., trifluoromethylation or aldehyde-mediated conjugations) .
Physicochemical Properties
  • Solubility: The Boc group enhances lipophilicity, reducing aqueous solubility compared to non-protected analogs. Bromine’s polarizability may offset this slightly .
  • Thermal Stability : Boc-protected compounds generally exhibit higher stability (e.g., decomposition >200°C) compared to esters like isopropyl derivatives .

Biological Activity

tert-Butyl 2-bromo-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate is a heterocyclic compound notable for its unique structural features, including a triazole ring fused to a pyrazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H15_{15}BrN4_4O2_2, with a molecular weight of approximately 288.15 g/mol. The structure is characterized by:

  • A bromine substituent at the 2-position.
  • A tert-butyl ester group at the carboxylic acid position.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism of action may involve:

  • Enzyme Inhibition : The triazolopyrazine core can bind to active sites on enzymes, potentially inhibiting their activity. This interaction may modulate pathways involved in cell proliferation and survival.
  • Receptor Modulation : The compound may also interact with specific receptors, influencing signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl 2-bromo-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine derivatives exhibit significant anticancer properties. For instance:

  • In vitro Studies : Cell line assays have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways.
  • IC50_{50} Values : Preliminary data suggest that the IC50_{50} values for these compounds against various cancer cell lines range from low micromolar to sub-micromolar concentrations.

Antimicrobial Activity

Research has also explored the antimicrobial potential of this compound:

  • Bacterial Inhibition : Some derivatives exhibit activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or function.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50_{50} (µM)
This compoundStructureAnticancer10 - 20
tert-Butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylateStructureAntimicrobial15 - 25

Case Studies

Case Study 1: Anticancer Research
A study published in Molecular Cancer Therapeutics evaluated the effects of a series of triazolopyrazine derivatives on human breast cancer cells. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy
Research conducted by the Journal of Antibiotics demonstrated that specific derivatives of triazolopyrazines exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the potential for developing new antibiotics based on this scaffold.

Q & A

Basic: What are the optimal synthetic routes for preparing tert-Butyl 2-bromo-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate, and how can yield/purity be improved?

Methodological Answer:
The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. For example, a reflux reaction of tert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate with pyrazine-2-carbohydrazide in 1-butanol (16 h, 50% yield over two steps) followed by bromination is a common approach . To improve yield:

  • Optimize solvent systems (e.g., 1:1 CHCl₃:MeCN for oxidation steps) .
  • Use catalysts like ruthenium(IV) oxide hydrate with sodium metaperiodate for selective oxidation .
  • Purify via silica gel chromatography (2.5% MeOH in DCM) or recrystallization (DCM/hexane) to enhance purity .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS): Verify exact mass (e.g., 301.0784 for related brominated analogs) to confirm molecular formula .
  • NMR Spectroscopy: Analyze ¹H/¹³C NMR to confirm regiochemistry of the triazolo-pyrazine core and tert-butyl group integrity .
  • HPLC-PDA/ELSD: Monitor purity (>95%) using reverse-phase methods with C18 columns and acetonitrile/water gradients .

Advanced: How can researchers evaluate the pharmacological potential of this compound as a P2X7 receptor antagonist or DPP-4 inhibitor?

Methodological Answer:

  • In vitro binding assays: Use radiolabeled ATP (e.g., [³⁵S]ATPγS) to measure P2X7 receptor antagonism in HEK293 cells expressing human P2X7 .
  • Enzyme inhibition assays: Test dipeptidyl peptidase-4 (DPP-4) inhibition using fluorogenic substrates (e.g., H-Gly-Pro-AMC) in human plasma or recombinant enzyme systems .
  • Structure-Activity Relationship (SAR): Modify the bromine substituent to assess its impact on potency. For example, analogs with trifluoromethyl groups show enhanced DPP-4 inhibition (IC₅₀ < 1 nM) .

Advanced: How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be analyzed?

Methodological Answer:
Contradictions may arise from assay conditions or structural analogs. To resolve:

  • Standardize assay protocols: Use identical cell lines (e.g., HEK293 for P2X7) and buffer conditions (e.g., Ca²⁺-containing media) .
  • Cross-validate with orthogonal assays: Compare radioligand binding data (P2X7) with functional assays (IL-1β release inhibition) .
  • Evaluate metabolite interference: Use LC-MS/MS to rule out degradation products (e.g., tert-butyl cleavage) affecting bioactivity .

Advanced: What strategies are recommended for developing analytical methods to detect metabolites of this compound in biological matrices?

Methodological Answer:

  • Sample preparation: Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate metabolites from plasma/urine .
  • LC-MS/MS parameters: Employ a Q-TOF mass spectrometer in positive ion mode with a C18 column (2.1 × 50 mm, 1.7 µm). Monitor exact masses of predicted metabolites (e.g., de-esterified or oxidized derivatives) .
  • Stability studies: Assess pH/temperature-dependent degradation to identify major metabolic pathways .

Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • Molecular docking: Use P2X7 (PDB: 5U1W) or DPP-4 (PDB: 1N1M) crystal structures to predict binding poses. Focus on the triazolo-pyrazine core’s interaction with key residues (e.g., Lys127 in DPP-4) .
  • QSAR modeling: Corrogate electronic (Hammett σ) and steric (Taft Eₛ) parameters of substituents (e.g., Br vs. CF₃) with bioactivity data .
  • ADMET prediction: Use tools like SwissADME to optimize logP (2-4) and polar surface area (<140 Ų) for oral bioavailability .

Advanced: What synthetic challenges arise in scaling up this compound, and how can they be mitigated?

Methodological Answer:

  • Bromination selectivity: Use N-bromosuccinimide (NBS) in DMF at 0°C to minimize di-bromination byproducts .
  • Thermal instability: Avoid prolonged heating during cyclization; employ microwave-assisted synthesis for faster reaction times .
  • Purification bottlenecks: Replace column chromatography with recrystallization (e.g., DCM/hexane) for large-scale batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.